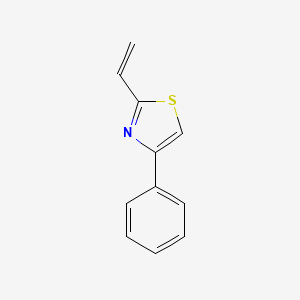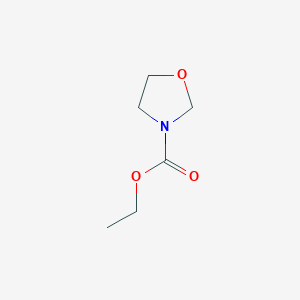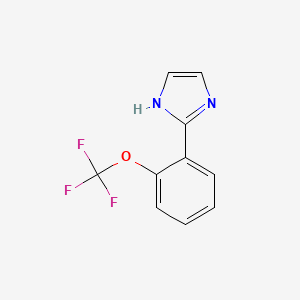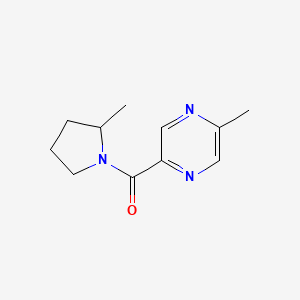
3,4-Dihydro-4-(trifluoromethyl)-4-hydroxy-5,6-difluoroquinazoline-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C9H5F5N2O2 It is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and isocyanates.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its chemical properties.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for designing new compounds with desired properties.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinazolin-2(1H)-one: Lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties.
5,6-Difluoroquinazolin-2(1H)-one: Similar structure but lacks the hydroxyl and trifluoromethyl groups.
4-(Trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the fluorine atoms on the quinazoline ring.
Uniqueness
The presence of both fluorine atoms and a trifluoromethyl group in 5,6-Difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C9H5F5N2O2 |
|---|---|
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H5F5N2O2/c10-3-1-2-4-5(6(3)11)8(18,9(12,13)14)16-7(17)15-4/h1-2,18H,(H2,15,16,17) |
Clave InChI |
CFQDMPMKZQZUBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=O)NC2(C(F)(F)F)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


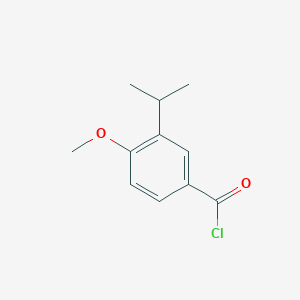
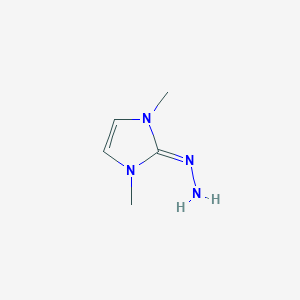

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
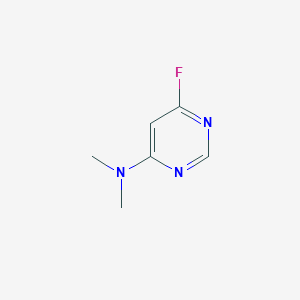
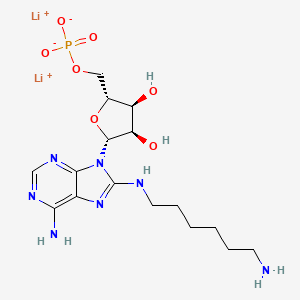
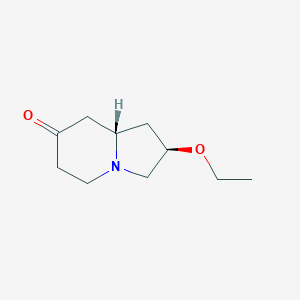

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
